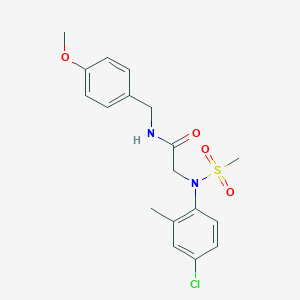
3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione, also known as CPPD, is a chemical compound that has been widely studied for its potential use in scientific research. CPPD is a derivative of the naturally occurring amino acid proline and is commonly used as a tool compound to study the biological mechanisms of various diseases.
作用机制
3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione is a potent inhibitor of the enzyme prolyl oligopeptidase (POP). POP is an enzyme that cleaves proline-containing peptides and has been implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. By inhibiting POP, 3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione has been shown to have potential therapeutic applications for these diseases.
Biochemical and Physiological Effects:
3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit POP activity in vitro and in vivo. 3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. Additionally, 3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione has several advantages for use in lab experiments. It is a potent and selective inhibitor of POP, making it a useful tool compound for studying the biological mechanisms of various diseases. Additionally, 3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione is relatively easy to synthesize and has good stability. However, 3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione also has some limitations. It can be difficult to solubilize and has limited bioavailability in vivo.
未来方向
There are several future directions for research on 3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione. One area of research is the development of more potent and selective inhibitors of POP. Additionally, 3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione could be used as a tool compound to study the role of proline in protein folding and stability. Finally, 3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione could be further studied for its potential therapeutic applications for diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
合成方法
3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione can be synthesized through a multi-step process starting with the reaction of proline with acetic anhydride to form N-acetylproline. N-acetylproline is then reacted with cyclopropylamine to form N-acetyl-3-cyclopropylamino proline. This compound is then reacted with 4-methoxyphenylacetic acid to form 3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione.
科学研究应用
3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione has been widely used as a tool compound to study the biological mechanisms of various diseases. It has been shown to have potential therapeutic applications for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione has also been used to study the role of proline in protein folding and stability.
属性
产品名称 |
3-Cyclopropylamino-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC 名称 |
3-(cyclopropylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H16N2O3/c1-19-11-6-4-10(5-7-11)16-13(17)8-12(14(16)18)15-9-2-3-9/h4-7,9,12,15H,2-3,8H2,1H3 |
InChI 键 |
DBEPSKCIPJVWBE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CC3 |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)


![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)

![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)
![benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B258538.png)
![7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B258541.png)



![Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B258554.png)